molecular formula C6H9NO2 B1381656 1-(2-Methyloxazol-4-yl)ethanol CAS No. 1803595-56-3

1-(2-Methyloxazol-4-yl)ethanol

Cat. No.: B1381656
CAS No.: 1803595-56-3
M. Wt: 127.14 g/mol
InChI Key: CFJNJCCRNSRJBE-UHFFFAOYSA-N
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Description

1-(2-Methyloxazol-4-yl)ethanol is an organic compound featuring an oxazole ring substituted with a methyl group at the 2-position and an ethanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyloxazol-4-yl)ethanol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-2-methylpropan-1-ol with glyoxal in the presence of an acid catalyst can yield this compound. The reaction typically requires heating and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyloxazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions, often in the presence of a base or catalyst.

Major Products:

    Oxidation: 1-(2-Methyloxazol-4-yl)acetaldehyde or 1-(2-Methyloxazol-4-yl)acetic acid.

    Reduction: Various reduced oxazole derivatives.

    Substitution: Substituted oxazole compounds with different functional groups.

Scientific Research Applications

1-(2-Methyloxazol-4-yl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(2-Methyloxazol-4-yl)ethanol can be compared with other oxazole derivatives, such as:

    1-(2-Methyloxazol-4-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.

    4-(2-Methyloxazol-4-yl)benzenesulfonamide: Contains a benzenesulfonamide group, showing different biological activities.

    1-(4-Methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol: Features a thiazole and triazole ring, exhibiting antimicrobial properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-methyl-1,3-oxazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJNJCCRNSRJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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